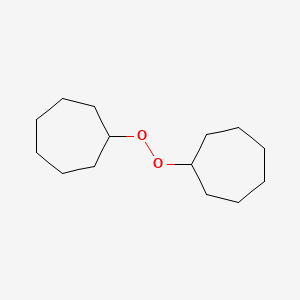
1,1'-Peroxydicycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Peroxydicycloheptane is an organic peroxide compound characterized by a peroxide linkage between two cycloheptane rings
Preparation Methods
The synthesis of 1,1’-Peroxydicycloheptane typically involves the reaction of cycloheptane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired peroxide linkage. Industrial production methods may involve continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
1,1’-Peroxydicycloheptane undergoes several types of chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of cycloheptanone and other oxidation products.
Reduction: Reduction of 1,1’-Peroxydicycloheptane can yield cycloheptanol and other reduced species.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Peroxydicycloheptane has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound’s oxidative properties are explored in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into its potential use as an antimicrobial agent is ongoing, given its ability to disrupt microbial cell membranes.
Industry: It is utilized in the synthesis of fine chemicals and as a bleaching agent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Peroxydicycloheptane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1’-Peroxydicycloheptane can be compared to other organic peroxides such as benzoyl peroxide and di-tert-butyl peroxide. While all these compounds share the peroxide linkage, 1,1’-Peroxydicycloheptane is unique due to its cycloheptane rings, which impart different steric and electronic properties. This uniqueness can influence its reactivity and applications in ways that differ from other peroxides.
Similar compounds include:
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Di-tert-butyl peroxide: Used as a radical initiator in various chemical reactions.
Properties
CAS No. |
86148-71-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
cycloheptylperoxycycloheptane |
InChI |
InChI=1S/C14H26O2/c1-2-6-10-13(9-5-1)15-16-14-11-7-3-4-8-12-14/h13-14H,1-12H2 |
InChI Key |
ZJCPHBIPQTURCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OOC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


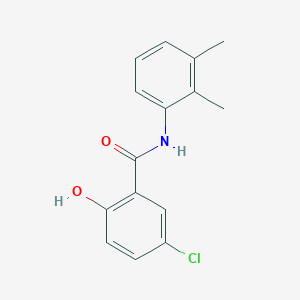
![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
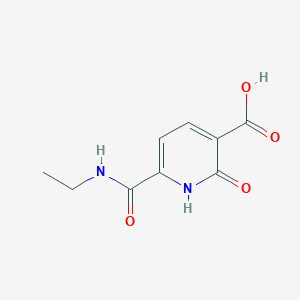
![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
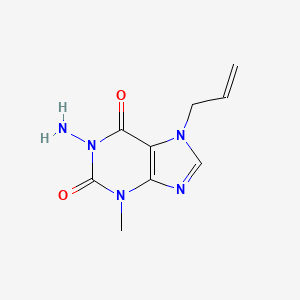

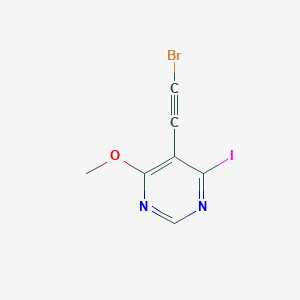
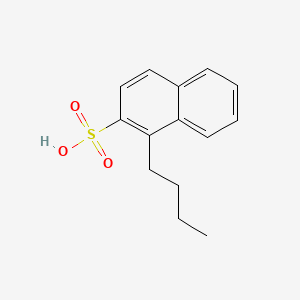
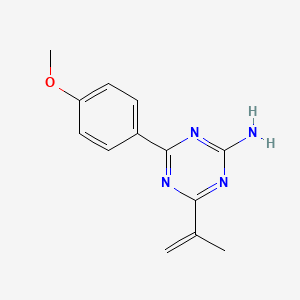
![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
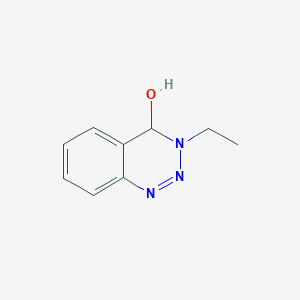
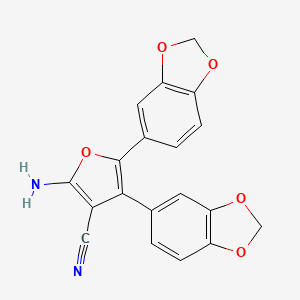
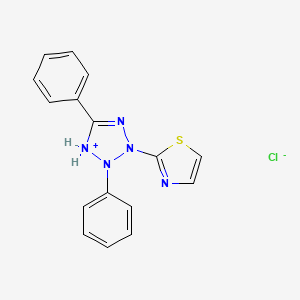
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
